1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach is the microwave-assisted synthesis using 1,2-diketones and urotropine in the presence of ammonium acetate . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The hexylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with benzimidates and 2H-azirines to form multisubstituted imidazoles.
Scientific Research Applications
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The hexylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one can be compared with other imidazole derivatives such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
2,4,5-Trisubstituted Imidazoles: These compounds are synthesized using various protocols and have applications in pharmaceuticals and agrochemicals.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with significant pharmaceutical interest due to their antitrypanosomal activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88723-16-4 |
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Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[2-(hexylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-8-10(14-11)9(2)15/h8H,3-7H2,1-2H3,(H2,12,13,14) |
InChI Key |
ZARIHGMHQWDQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
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